molecular formula C5H8O B1362415 Cyclopentene oxide CAS No. 285-67-6

Cyclopentene oxide

Cat. No. B1362415
CAS RN: 285-67-6
M. Wt: 84.12 g/mol
InChI Key: GJEZBVHHZQAEDB-UHFFFAOYSA-N
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Description

Cyclopentene oxide is used to prepare beta-amino alcohols by reacting with aromatic amines using bismuth trichloride as a catalyst .


Synthesis Analysis

The liquid-phase epoxidation of cyclopentene was performed in the Ti-zeolite/H2O2 catalytic system for the clean synthesis of cyclopentene oxide . Another study demonstrated that a highly active and selective catalyst for the H2O2-mediated cyclopentene epoxidation could be obtained by concurrently generating mesopore and extinguishing the unfavorable defective hydroxyl groups through the simple hydrothermal treatment of the conventional TS-1 zeolite with a mixed base/salt solution .


Molecular Structure Analysis

Cyclopentene oxide is a chiral molecule with a molecular weight of 84.12 .


Chemical Reactions Analysis

Cyclopentene oxide can undergo various chemical reactions. For instance, it can react with aromatic amines to produce beta-amino alcohols . It can also participate in ring-opening reactions .


Physical And Chemical Properties Analysis

Cyclopentene oxide is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .

Scientific Research Applications

Structural and Solvent Effects

Cyclopentene oxide exhibits unique reactions based on its structure and the solvent environment. A study explored the base-catalyzed isomerization of cyclopentene oxide in different solvents, revealing distinct mechanistic pathways influenced by the solvent and structural properties. In nonpolar solvents, cyclopentene oxide undergoes alpha-elimination to a carbenoid intermediate due to the unusual acidity of the alpha-proton (Morgan & Gronert, 2000).

Microwave Spectrum and Molecular Structure

The microwave spectrum of cyclopentene oxide has been extensively studied, providing insights into its molecular structure and properties. Research on its rotational constants and dipole moment components contributed to the understanding of its most stable conformation, which is crucial for various chemical reactions (W. J. Lafferty, 1970).

Cyclopentanone Synthesis

Cyclopentene oxide plays a role in the synthesis of cyclopentanone, a key compound in various industrial applications. The synthesis process involves various methods, such as pyrolysis, direct oxidation, and catalytic oxidation, with cyclopentene oxide being an intermediate in some of these processes (Qu Zhenping, 2008).

Gas Phase Electron Diffraction Studies

The structure of cyclopentene oxide has also been determined using gas phase electron diffraction. These studies confirm its preferred boat conformation and provide detailed structural parameters, essential for understanding its reactivity and interaction with other molecules (R. L. Hilderbrandt & J. D. Wieser, 1974).

Copolymerization and Scrambling Reactions

In a study of cyclopentene oxide's copolymerization with carbon disulfide, interesting observations were made regarding oxygen/sulfur atom scrambling. These findings are significant for understanding the behavior of cyclopentene oxide in complex chemical reactions and synthesis processes (D. Darensbourg, Stephanie J. Wilson, & Andrew D. Yeung, 2013).

Conformational Analysis

Conformational studies using PMR spectroscopy have provided valuable insights into the preferred structures of cyclopentene oxide and its derivatives. These findings are critical for applications in synthetic chemistry, where the conformation of intermediates can significantly influence the outcome of reactions (R. Steyn & H. Z. Sable, 1971).

Catalytic Oxidation Studies

Catalytic oxidation of cyclopentene oxide has been studied to synthesize various chemical compounds efficiently. These studies include investigations into the catalysts' behavior and reaction mechanisms, which are essential for optimizing industrial processes (H. Orita, T. Hayakawa, & K. Takehira, 1986).

High-Temperature Carboxidation

Research into the high-temperature carboxidation of cyclopentene oxide with nitrous oxide has revealed its potential in producing carbonyl compounds. This process is notable for its noncatalytic nature and high selectivity, which are advantageous for industrial applications (E. Starokon, K. Shubnikov, K. A. Dubkov, A. S. Kharitonov, & G. I. Panov, 2007).

Safety And Hazards

Cyclopentene oxide is a flammable liquid. It may cause respiratory irritation, skin irritation, and serious eye irritation. It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Future Directions

Future research could focus on developing efficient heterogeneous catalysts for cyclic olefins epoxidation, which is highly attractive for meeting the growing need for various cyclic epoxides . Another interesting direction could be the exploration of new applications of cyclopentene oxide in the synthesis of other organic compounds .

properties

IUPAC Name

6-oxabicyclo[3.1.0]hexane
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InChI

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJEZBVHHZQAEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50861845
Record name 6-Oxabicyclo[3.1.0]hexane
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2-Epoxycyclopentane
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Product Name

Cyclopentene oxide

CAS RN

285-67-6
Record name Cyclopentene, oxide
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Record name Cyclopentene oxide
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Record name 6-Oxabicyclo[3.1.0]hexane
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Record name 1,2-epoxycyclopentane
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Record name 1,2-EPOXYCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
DJ Darensbourg, SH Wei, AD Yeung, WC Ellis - Macromolecules, 2013 - ACS Publications
… carbon dioxide and cyclopentene oxide was deprotonated … shown to undergo depolymerization to cyclopentene oxide and cis-… the major product being cyclopentene oxide. Although the …
Number of citations: 82 pubs.acs.org
L Goodman, BR Baker - Journal of the American Chemical …, 1959 - ACS Publications
… van Tamelen5 reported that cyclopentene oxide (la) was … He also reported that cyclopentene oxide (la) was recovered in … ion shouldat least convert cyclopentene oxide (lb) to the …
Number of citations: 31 pubs.acs.org
DJ Darensbourg, WC Chung, SJ Wilson - ACS Catalysis, 2013 - ACS Publications
… coupling of CO 2 with cyclohexene oxide and cyclopentene oxide with (salen)CrCl and an … % trans-cyclohexene carbonate byproduct); cyclopentene oxide and CO 2 will instead form cis…
Number of citations: 86 pubs.acs.org
RL Hilderbrandt, JD Wieser - Journal of Molecular Structure, 1974 - Elsevier
… In spite of our lack of a complete molecular force field for cyclopentene oxide, the consistency between the electron diffraction data and the microwave spectroscopic data is excellent. In …
Number of citations: 22 www.sciencedirect.com
AJ Minei, J Wijngaarden, SE Novick… - The Journal of Physical …, 2010 - ACS Publications
… cyclopentene oxide was confirmed with naturally abundant 13 C and 18 O isotopes. For the argon cyclopentene oxide … in the principal axis system of cyclopentene oxide are a = 0.27, b …
Number of citations: 6 pubs.acs.org
WJ Lafferty - Journal of Molecular Spectroscopy, 1970 - Elsevier
The microwave spectrum of cyclopentene oxide has been studied. Rotational constants for the ground state and two excited vibrational states of one ring conformation have been …
Number of citations: 47 www.sciencedirect.com
DJ Darensbourg, SJ Wilson, AD Yeung - Macromolecules, 2013 - ACS Publications
… The catalytic coupling of cyclopentene oxide with carbon disulfide has been investigated … catalyst system in the presence of excess cyclopentene oxide, mixed-species scrambling was …
Number of citations: 66 pubs.acs.org
YZ Hua, XC Yang, MM Liu, X Song, MC Wang… - …, 2015 - ACS Publications
… (CHO) has been successfully polymerized employing CO 2 with high enantioselectivity under mild operating conditions, the related five-membered epoxides (cyclopentene oxide, CPO) …
Number of citations: 51 pubs.acs.org
RJ Cvetanovic, DF Ring, LC Doyle - The Journal of Physical …, 1971 - ACS Publications
… change athigher temperature is a decrease in the yield of cyclopentene oxide and increase … at the expense of thecyclization of A to cyclopentene oxide. However, the increase is not very …
Number of citations: 34 pubs.acs.org
M Traetteberg, TW Sandnes, P Bakken - Journal of Molecular Structure, 1980 - Elsevier
… These were almost the same as for cyclopentene oxide, the only difference being that … The same assumptions about the molecular structure were made as for cyclopentene oxide, …
Number of citations: 20 www.sciencedirect.com

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